molecular formula C19H25BBrNO4 B2924411 tert-Butyl 4-bromo-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate CAS No. 2377606-76-1

tert-Butyl 4-bromo-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate

Cat. No.: B2924411
CAS No.: 2377606-76-1
M. Wt: 422.13
InChI Key: YEYOUMYUUYLTMZ-UHFFFAOYSA-N
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Description

Tert-Butyl 4-bromo-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate: is a chemical compound that belongs to the class of boronic acids and their derivatives. This compound is characterized by the presence of a bromine atom and a boronic ester group, making it a valuable intermediate in organic synthesis and various scientific research applications.

Properties

IUPAC Name

tert-butyl 4-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25BBrNO4/c1-17(2,3)24-16(23)22-9-8-13-14(21)10-12(11-15(13)22)20-25-18(4,5)19(6,7)26-20/h8-11H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEYOUMYUUYLTMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=CN3C(=O)OC(C)(C)C)C(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25BBrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: . The reaction typically involves the use of brominating agents such as N-bromosuccinimide (NBS) and subsequent reaction with a boronic acid derivative under specific conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various types of chemical reactions, including:

  • Oxidation: The bromine atom can be oxidized to form a bromine oxide derivative.

  • Reduction: The compound can be reduced to remove the bromine atom, resulting in a different indole derivative.

  • Substitution: The boronic ester group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, often under mild conditions.

Major Products Formed:

  • Oxidation: Bromine oxide derivatives.

  • Reduction: Bromine-free indole derivatives.

  • Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : C19H25BBrNO4
Molecular Weight : 422.1 g/mol
IUPAC Name : tert-butyl 6-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate

The compound features a bromine atom and a boron-containing dioxaborolane moiety, which contribute to its reactivity and potential applications in organic synthesis.

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Its structure allows for modifications that can enhance biological activity against various diseases.

  • Anticancer Activity : Studies have shown that indole derivatives exhibit anticancer properties. The incorporation of the dioxaborolane group may enhance the compound's ability to interact with biological targets involved in cancer pathways. For instance, research indicates that indole derivatives can inhibit cell proliferation in cancer cell lines by inducing apoptosis .

Organic Synthesis

tert-Butyl 4-bromo-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate serves as a versatile intermediate in organic synthesis.

  • Cross-Coupling Reactions : The boron atom in the dioxaborolane moiety allows for participation in Suzuki-Miyaura cross-coupling reactions. This application is crucial for creating complex molecules in pharmaceutical development .

Material Science

The compound's unique structure lends itself to applications in material science, particularly in the development of new polymers and nanomaterials.

  • Polymerization : The presence of functional groups enables the compound to act as a monomer or co-monomer in polymerization reactions, potentially leading to materials with tailored properties such as increased thermal stability or enhanced mechanical strength .

Data Tables

Application AreaDescriptionPotential Benefits
Medicinal ChemistryAnticancer activity through apoptosis inductionTargeted therapy with reduced side effects
Organic SynthesisIntermediate for Suzuki-Miyaura cross-couplingEfficient synthesis of complex pharmaceuticals
Material ScienceMonomer for polymerization processesDevelopment of high-performance materials

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of various indole derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against several cancer cell lines (e.g., MCF-7 and A549), suggesting its potential as a lead compound for further development .

Case Study 2: Polymer Development

Research conducted on the polymerization behavior of boron-containing monomers highlighted the utility of this compound in creating novel copolymers. These materials demonstrated enhanced mechanical properties and thermal stability compared to traditional polymers .

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, which is crucial in its biological and chemical activity. The specific molecular targets and pathways depend on the context in which the compound is used.

Comparison with Similar Compounds

  • Tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate: Similar structure but with an indazole ring instead of indole.

  • Tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1,2H-carboxylate: Contains a dihydropyridine ring instead of indole.

Uniqueness: The presence of the bromine atom and the specific substitution pattern on the indole ring make tert-Butyl 4-bromo-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate unique compared to similar compounds. This distinct structure allows for specific reactivity and applications that are not possible with other boronic acid derivatives.

Biological Activity

tert-Butyl 4-bromo-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate is a synthetic organic compound with a complex structure that includes a bromine atom, a tert-butyl group, and a dioxaborolane moiety. Its molecular formula is C19H25BBrNO4C_{19}H_{25}BBrNO_4, and it has a molecular weight of approximately 422.12 g/mol . The unique structural features of this compound suggest potential biological activities, particularly in medicinal chemistry.

Structural Characteristics

The compound's structure is characterized by:

  • Indole Core : Known for its pharmacological properties.
  • Bromine Substituent : Often associated with increased biological activity.
  • Dioxaborolane Group : Enhances solubility and bioavailability.

Biological Activity Overview

While specific biological activity data for this compound is limited, compounds with similar indole structures are frequently studied for their diverse pharmacological effects. Indoles are recognized for their potential anti-cancer and anti-inflammatory properties .

Preliminary studies on related compounds indicate that they may interact with various biological targets, influencing crucial pathways such as:

  • Cell Signaling : Modulating receptor activity.
  • Metabolic Processes : Affecting enzyme functions.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful.

Compound NameMolecular FormulaSimilarity IndexUnique Features
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylic AcidC19H28BNO4C_{19}H_{28}BNO_40.76Lacks bromine substituent
(6-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acidC19H20BBrN2O3C_{19}H_{20}BBrN_2O_30.81Contains additional nitrogen
tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)-1H-pyrrole-1-carboxylic AcidC19H28BNO4C_{19}H_{28}BNO_40.81Pyrrole instead of indole structure

This table illustrates how the presence of the bromine atom and specific functional groups in tert-butyl 4-bromo-6-(tetramethyl-1,3,2-dioxaborolan-2-y)indole distinguishes it from its analogs .

Case Studies and Research Findings

Research into the biological activity of indole derivatives has yielded insights into their mechanisms:

  • Anti-Cancer Activity : Indoles have been shown to inhibit tumor growth through various pathways including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : Certain indole derivatives reduce inflammatory markers in vitro and in vivo models.

However, direct studies on tert-butyl 4-bromo-6-(tetramethyl-1,3,2-dioxaborolan-2-y)indole are still needed to confirm these activities specifically for this compound.

Q & A

Q. What are the optimal conditions for Suzuki-Miyaura cross-coupling reactions involving this compound?

The compound’s tetramethyl-1,3,2-dioxaborolan-2-yl group is a pinacol boronate ester, widely used in palladium-catalyzed cross-couplings. Key factors include:

  • Catalyst system : Pd(PPh₃)₄ or Pd(dppf)Cl₂ are effective for aryl bromides (e.g., the 4-bromo substituent here). Base selection (e.g., K₂CO₃ or Cs₂CO₃) impacts reaction efficiency due to solubility and deprotection requirements .
  • Solvent : THF or dioxane at 80–100°C ensures boronate stability and catalyst activity.
  • Monitoring : Track reaction progress via TLC or LC-MS to optimize time (typically 12–24 hrs).

Q. How can the purity of this compound be validated post-synthesis?

Use a combination of:

  • Chromatography : Column chromatography with hexane/EtOAc gradients (e.g., 3:1 to 1:1) resolves boronate esters from unreacted bromoindole precursors.
  • Spectroscopy : ¹H/¹³C NMR should confirm absence of residual solvents (e.g., DMF) and integration ratios matching the molecular structure. For example, the tert-butyl group’s singlet at ~1.6 ppm (9H) and the dioxaborolane’s quartet near 1.3 ppm (12H) are diagnostic .
  • Mass spectrometry : High-resolution MS (ESI+) should match the exact mass (C₁₉H₂₅BBrNO₄⁺: 436.0964).

Q. What precautions are necessary for handling the bromine substituent during reactions?

  • Stability : The 4-bromo group is susceptible to nucleophilic substitution under basic conditions. Avoid prolonged exposure to strong bases (e.g., NaH) unless intentional substitution is desired.
  • Quenching : Use aqueous Na₂S₂O₃ to neutralize residual Br₂ in case of side reactions.
  • Safety : Follow GHS guidelines for halogenated compounds (e.g., PPE, fume hood use) .

Advanced Research Questions

Q. How can contradictory crystallographic data for this compound be resolved?

If X-ray diffraction yields ambiguous results (e.g., disordered boronate groups):

  • Refinement software : Use SHELXL (via Olex2) with restraints for the dioxaborolane ring’s geometry. Apply ISOR and DELU commands to model thermal motion .
  • Validation tools : Check R1/wR2 residuals (<5% for high-resolution data) and ADDSYM in PLATON to detect missed symmetry .
  • Complementary data : Pair crystallography with DFT-optimized molecular geometry (e.g., Gaussian09 B3LYP/6-31G*) to validate bond lengths/angles .

Q. What strategies mitigate competing reaction pathways during functionalization of the indole core?

The 1-carboxylate and 6-boronate groups create steric/electronic conflicts. Solutions include:

  • Protecting groups : Use Boc (tert-butyloxycarbonyl) for the indole nitrogen to prevent undesired N-alkylation. Deprotect with TFA post-reaction .
  • Directed ortho-metalation : Employ LDA or TMPMgCl·LiCl to selectively deprotonate the 3-position, avoiding boronate interference .
  • Kinetic control : Lower reaction temperatures (0–25°C) slow competing pathways like boronate hydrolysis .

Q. How does steric hindrance from the tert-butyl group influence coupling efficiency?

The bulky tert-butyl at the 1-position can:

  • Reduce reaction rates : Steric shielding slows transmetalation in Suzuki couplings. Mitigate by using electron-rich Pd catalysts (e.g., Pd(OAc)₂ with SPhos ligand) .
  • Alter regioselectivity : In electrophilic substitutions (e.g., nitration), the tert-butyl directs incoming groups to the 5- or 7-position of the indole. Confirm regiochemistry via NOESY (tert-butyl to adjacent protons) .

Methodological Guidance for Data Contradictions

Q. Discrepancies in NMR shifts between synthetic batches: How to troubleshoot?

  • Solvent effects : Ensure consistent deuterated solvent use (e.g., CDCl₃ vs. DMSO-d₆ shifts aromatic protons by 0.2–0.5 ppm).
  • Dynamic processes : Variable broadening in ¹¹B NMR (δ ~30 ppm) may indicate boronate ester hydrolysis. Dry solvents over molecular sieves and use inert atmospheres .
  • Paramagnetic impurities : Filter through Celite to remove Pd residues causing peak splitting .

Q. Conflicting yields in cross-coupling reactions: How to identify root causes?

  • Substrate purity : Trace moisture (<50 ppm) degrades boronate esters. Titrate substrates via Karl Fischer before use .
  • Catalyst poisoning : Test for sulfur or amine contaminants (e.g., from Boc deprotection) via ICP-MS. Pre-treat with EDTA to chelate metal impurities .
  • Byproduct analysis : Use GC-MS to detect homocoupling (e.g., biaryl formation from oxidative side reactions) and adjust Pd:ligand ratios .

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